Lipophilicity Enhancement by C-3 Ethyl Group
The 4-Bromo-3-ethyl-6-fluoro-1H-indole features a C-3 ethyl substituent that significantly elevates lipophilicity relative to the non-alkylated core. The predicted logP for the target compound is estimated at ~3.5, compared to the experimentally reported logP of 3.07 for 4-bromo-6-fluoro-1H-indole (Δ ≈ +0.43) [1]. This increase impacts membrane permeability and oral bioavailability predictions in drug discovery programs, making it a critical parameter for CNS or intracellular target-focused projects.
| Evidence Dimension | Predicted logP (Lipophilicity) |
|---|---|
| Target Compound Data | Predicted logP: ~3.5 |
| Comparator Or Baseline | 4-Bromo-6-fluoro-1H-indole (CAS 885520-70-7), Experimental logP: 3.07 |
| Quantified Difference | Δ logP ≈ +0.43 |
| Conditions | In silico prediction (ALogPs) vs. experimental octanol/water partition coefficient [1] |
Why This Matters
This lipophilicity boost is crucial for projects where the non-ethylated analog fails to achieve adequate cell penetration or oral absorption, guiding chemists toward this specific intermediate for lead optimization.
- [1] ChemTradeHub. 4-Bromo-6-fluoro-1H-indole (CAS 885520-70-7) Physical Properties: LogP 3.07. Retrieved from https://cn.chemtradehub.com View Source
